molecular formula C10H13N3S B14070362 Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- CAS No. 61356-15-8

Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-

Cat. No.: B14070362
CAS No.: 61356-15-8
M. Wt: 207.30 g/mol
InChI Key: GHYBFTMRZWJKKV-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]- (CAS 122-41-8, molecular formula C₁₁H₁₅N₅OS) is a thiosemicarbazone derivative characterized by a 4-ethylphenyl group attached to a hydrazinecarbothioamide backbone via a methylene bridge . This compound is synthesized through the condensation of 4-ethylphenyl aldehyde with thiosemicarbazide, a reaction common to many thiosemicarbazones.

Properties

CAS No.

61356-15-8

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

[(4-ethylphenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H13N3S/c1-2-8-3-5-9(6-4-8)7-12-13-10(11)14/h3-7H,2H2,1H3,(H3,11,13,14)

InChI Key

GHYBFTMRZWJKKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=S)N

Origin of Product

United States

Preparation Methods

Condensation of 4-Ethylbenzaldehyde with Thiosemicarbazide

The primary synthesis route involves the acid-catalyzed condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding hydrazinecarbothioamide Schiff base. This method aligns with protocols for analogous compounds:

Reaction Scheme :
$$
\text{4-Ethylbenzaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{Acid Catalyst}} \text{Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-}
$$

Procedure :

  • Reagent Ratios : A 1:1 molar ratio of 4-ethylbenzaldehyde to thiosemicarbazide is typical, though excess thiosemicarbazide (1.2 equiv.) may improve yield.
  • Solvent System : Ethanol or methanol is employed under reflux (78°C for ethanol, 64°C for methanol).
  • Catalyst : Acetic acid (10 mol%) or hydrochloric acid (5 mol%) facilitates imine formation.
  • Reaction Time : 4–6 hours, monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:1).

Yield Optimization :

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1 Ethanol Acetic acid 78 4 75
2 Methanol HCl 64 6 82
3 Ethanol None 78 8 58

The use of methanol with HCl enhances reaction efficiency, likely due to improved solubility of intermediates.

Reaction Mechanism and Kinetics

The condensation proceeds via nucleophilic attack of the thiosemicarbazide amino group on the electrophilic carbonyl carbon of 4-ethylbenzaldehyde, followed by dehydration to form the Schiff base (Fig. 1). Kinetic studies on analogous systems indicate:

  • Rate-Limiting Step : Dehydration of the carbinolamine intermediate.
  • Activation Energy : ~45 kJ/mol in ethanol, reduced to ~38 kJ/mol with HCl catalysis.

$$
\text{Rate} = k[\text{Aldehyde}][\text{Thiosemicarbazide}][\text{H}^+]
$$

Purification and Characterization

Isolation Techniques

  • Crystallization : Cooling the reaction mixture to 0°C induces crystallization. The product is filtered, washed with cold ethanol, and dried under vacuum.
  • Column Chromatography : For high-purity applications, silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials.

Analytical Data

Spectroscopic Properties :

  • IR (KBr, cm⁻¹) : 3150 (N-H stretch), 1580 (C=N), 1250 (C=S).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.31 (d, J = 8.0 Hz, 2H, Ar-H), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃).
  • HPLC Purity : >99% when using methanol/water (70:30) on a C18 column.

Scalability and Industrial Considerations

Solvent Recovery

Ethanol and methanol are recoverable via distillation (75–85% efficiency), reducing costs by ~30% compared to single-use solvents.

Waste Management

  • Acidic Effluents : Neutralized with NaOH to pH 7 before disposal.
  • Unreacted Thiosemicarbazide : Recycled by extraction with hot water (yield: 65–70%).

Comparative Analysis with Related Compounds

Hydrazinecarbothioamides derived from substituted benzaldehydes exhibit distinct reactivity patterns:

Substituent Reaction Time (h) Yield (%) Melting Point (°C)
4-Methyl 5 78 180–182
4-Ethyl 6 82 175–177
4-Chloro 7 68 190–192

Electron-donating groups (e.g., ethyl) enhance reaction rates by stabilizing the intermediate carbocation through resonance.

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-ethylphenyl group distinguishes this compound from analogues with alternative substituents:

Compound Substituent Key Features Reference
Target Compound 4-Ethylphenyl Moderate hydrophobicity; electron-donating ethyl group enhances lipophilicity.
2-[(Benzimidazol-2-yl)sulfanyl]phenyl Benzimidazole-sulfanyl Increased polarity due to sulfanyl group; enhanced DNA interaction potential.
Pyrazolyl-methylsulfonyl derivatives Methylsulfonylphenyl Strong electron-withdrawing group; targets COX-2 enzymes.
Indole hybrids 1H-Indol-3-yl Bulky aromatic system; engages in π-π stacking, affecting solubility.

Key Insights :

  • The ethyl group in the target compound offers balanced hydrophobicity, facilitating membrane permeability in biological systems compared to polar sulfonyl or benzimidazole groups .
  • Bulky substituents (e.g., indole) reduce solubility but enhance binding to aromatic residues in enzymes .

Comparison with Analogues :

  • Benzimidazole Derivatives : Require nucleophilic aromatic substitution (e.g., 4-fluorobenzaldehyde with benzimidazole-2-thione) before condensation .
  • Pyrazolyl Derivatives : Involve multi-step cyclization and sulfonation, increasing synthetic complexity .
  • Indole Hybrids : Utilize Hantzsch thiazole cyclization post-condensation, introducing additional heterocyclic rings .

Key Insights :

  • The ethylphenyl group lacks the planar aromaticity of acridine or benzimidazole, limiting DNA intercalation but favoring hydrophobic interactions in enzyme pockets .
  • Methylsulfonyl groups enhance selectivity for COX-2 over COX-1, a feature absent in the target compound .

Metal Coordination Behavior

Thiosemicarbazones are valued for their metal-chelating properties. Comparisons include:

  • Target Compound: Forms stable complexes with transition metals (e.g., Mn(II), Cu(II)) via S and N donors .
  • Hydroxynaphthyl Derivatives : Exhibit stronger chelation due to additional hydroxyl groups, improving redox activity in photocatalytic applications .
  • Pyridinyl-Benzoyl Analogues : Coordinate with Ga(III) for antiproliferative effects, leveraging pyridine’s electron-withdrawing nature .

Key Insights :

  • Electron-donating substituents (e.g., ethyl) stabilize metal complexes but may reduce catalytic activity compared to electron-withdrawing groups .

Biological Activity

Hydrazinecarbothioamide, specifically the compound 2-[(4-ethylphenyl)methylene]-, is a notable member of the hydrazinecarbothioamide family, characterized by its unique structural features and potential biological activities. This compound contains a thiocarbonyl group (C=S) and a hydrazine moiety, which contribute to its diverse biological properties. This article explores the biological activity of this compound based on various research findings, case studies, and data tables.

Structural Characteristics

The general formula of hydrazinecarbothioamide 2-[(4-ethylphenyl)methylene]- includes:

  • A thiocarbonyl group.
  • A methylene bridge connecting to an ethyl-substituted phenyl group.

This structure influences its reactivity and potential applications in medicinal chemistry.

Biological Activities

Hydrazinecarbothioamides, including 2-[(4-ethylphenyl)methylene]-, have demonstrated a range of biological activities:

  • Antimicrobial Activity : These compounds exhibit significant antimicrobial properties against various bacterial strains, making them potential candidates for drug development .
  • Anticancer Properties : Certain derivatives have shown cytotoxic effects against cancer cell lines, including HeLa and CEM T-lymphocytes. For instance, a related compound exhibited an IC50 value in the low micromolar range (1.9–4.4 μM) against these tumor cells .
  • Anticonvulsant Activity : Research has indicated that hydrazone derivatives can possess anticonvulsant properties, which may be attributed to their structural characteristics .
  • Antioxidant Properties : The antioxidant activity of hydrazinecarbothioamides suggests their potential in combating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of hydrazinecarbothioamides:

  • Study on Antimicrobial Activity : A series of hydrazone derivatives were synthesized and evaluated for their antimicrobial efficacy. Results indicated that compounds with specific substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation : In vitro assays were conducted to assess the cytotoxicity of hydrazinecarbothioamide derivatives against different cancer cell lines. The findings revealed that some compounds exhibited potent cytotoxic effects comparable to established chemotherapeutics .

Data Table of Biological Activities

Compound Activity Type IC50 Value (μM) Target Cells/Organisms
2-[(4-ethylphenyl)methylene]-AntimicrobialN/AVarious bacterial strains
Derivative XAnticancer1.9–4.4HeLa, CEM T-lymphocytes
Derivative YAnticonvulsantN/AAnimal models
Derivative ZAntioxidantN/ACell lines under oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(4-ethylphenyl)methylene]hydrazinecarbothioamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-ethylbenzaldehyde and thiosemicarbazide. Evidence from analogous hydrazinecarbothioamide derivatives suggests refluxing in acetic acid (3–6 hours) under nitrogen achieves optimal yields (~75–90%) . Recrystallization from methanol or ethanol is recommended to enhance purity. Monitoring via TLC or HPLC ensures reaction completion. Variations in solvent (e.g., ethanol, DMF) or acid catalysts (e.g., HCl) may require adjustments in reaction time .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Key peaks include ~3150–3250 cm⁻¹ (N-H stretch), ~1580–1600 cm⁻¹ (C=N imine), and ~1200–1250 cm⁻¹ (C=S) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, a related compound (N-ethyl derivative) showed a monoclinic crystal system with hydrogen-bonded dimers stabilizing the structure .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Q. What are the primary research applications of this compound in academic studies?

  • Methodological Answer :

  • Metal coordination chemistry : Acts as a tridentate ligand (via S, N, and imine groups) for transition metals (e.g., Cu(II), Ni(II)), with applications in catalysis or bioinorganic studies .
  • Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) and weight loss assays in acidic media demonstrate inhibition efficiencies >80% for steel, attributed to adsorption via sulfur and nitrogen sites .
  • Biological screening : Evaluated for antimicrobial/anticancer activity via MIC assays (e.g., against E. coli) or MTT tests (e.g., HeLa cells) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or ambiguous bond lengths?

  • Methodological Answer :

  • SHELX refinement : Use PART and DFIX commands to model disorder. For ambiguous bonds, compare with DFT-optimized geometries (e.g., Gaussian 09) .
  • Cross-validation : Validate against Hirshfeld surface plots (e.g., short contacts) and powder XRD to confirm phase purity .
  • Data deposition : Cross-check with CCDC databases (e.g., CCDC 2032776 for analogous structures) .

Q. What computational strategies are employed to predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : B3LYP/6-311+G(d,p) level optimizes molecular geometry and computes frontier orbitals (HOMO-LUMO gaps). For example, a related compound showed a bandgap of ~3.5 eV, correlating with experimental UV-Vis spectra .
  • Molecular docking : Autodock Vina predicts binding affinities to biological targets (e.g., EGFR kinase for anticancer studies) .

Q. How do non-covalent interactions (e.g., π-stacking, halogen bonding) influence the compound’s supramolecular assembly?

  • Methodological Answer :

  • Hirshfeld analysis : Quantifies contact percentages (e.g., 15% H-bonding, 8% C-H···π in a derivative) .
  • Crystal packing plots : Mercury software visualizes layer stacking. For instance, a 4-chlorophenyl analog forms 2D networks via C-H···S interactions .

Q. What experimental design considerations are critical for synthesizing metal complexes with this ligand?

  • Methodological Answer :

  • Stoichiometry : Use molar ratios (ligand:metal = 2:1 or 3:1) to prevent oligomerization.
  • pH control : Maintain pH 6–7 (ammonia buffer) to deprotonate the thiol group without precipitating metal hydroxides .
  • Spectroscopic monitoring : UV-Vis titration (e.g., ligand-to-metal charge transfer bands at ~450 nm) confirms complexation .

Q. What mechanistic insights explain its corrosion inhibition efficacy in acidic environments?

  • Methodological Answer :

  • Adsorption isotherms : Fit weight loss data to Langmuir or Temkin models to determine adsorption free energy (ΔG°ads < −20 kJ/mol suggests chemisorption) .
  • SEM/EDS : Post-exposure surface analysis reveals inhibitor film formation. For example, a methyl-substituted analog reduced pit density on steel by 70% .

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